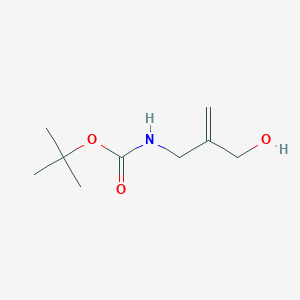amine hydrochloride](/img/structure/B13556620.png)
[2-(4-Chlorophenyl)-2-methoxyethyl](methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorophenyl group, a methoxyethyl group, and a methylamine moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride typically involves a multi-step process. One common method starts with the chlorination of a phenyl ring, followed by the introduction of a methoxyethyl group through an etherification reaction. The final step involves the formation of the methylamine hydrochloride salt. Reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the efficiency and safety of the production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dechlorinated or demethoxylated products.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Dechlorinated or demethoxylated amines.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In the medical field, 2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride is investigated for its potential therapeutic properties. It is explored as a precursor for the synthesis of pharmaceutical agents that may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry
Industrially, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and functional groups make it suitable for various applications, including the manufacture of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride involves its interaction with specific molecular targets. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methoxyethyl group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromophenyl)-2-methoxyethylamine hydrochloride: Similar structure but with a bromine atom instead of chlorine.
2-(4-Fluorophenyl)-2-methoxyethylamine hydrochloride: Similar structure but with a fluorine atom instead of chlorine.
2-(4-Methylphenyl)-2-methoxyethylamine hydrochloride: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride lies in its specific combination of functional groups, which confer distinct reactivity and interaction profiles. The presence of the chlorine atom enhances its electrophilic character, making it more reactive in substitution reactions compared to its bromine or fluorine analogs.
Propiedades
Fórmula molecular |
C10H15Cl2NO |
|---|---|
Peso molecular |
236.13 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-2-methoxy-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-12-7-10(13-2)8-3-5-9(11)6-4-8;/h3-6,10,12H,7H2,1-2H3;1H |
Clave InChI |
UZKOGCLFYPLWTB-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C1=CC=C(C=C1)Cl)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride](/img/structure/B13556559.png)



![1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride](/img/structure/B13556585.png)

![1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid](/img/structure/B13556614.png)

![[1-(3-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13556624.png)



